molecular formula C18H22N2OS B3889464 1-(3-hydroxypropyl)-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 5809-69-8

1-(3-hydroxypropyl)-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B3889464
CAS No.: 5809-69-8
M. Wt: 314.4 g/mol
InChI Key: ZXHYCQWZQNIWRO-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a quinazoline derivative characterized by a hexahydroquinazoline core substituted with a 3-hydroxypropyl chain and a 4-methylphenyl group at positions 1 and 2, respectively. While direct data on this compound is absent in the provided evidence, analogs suggest that its hydroxypropyl group may improve aqueous solubility, and the 4-methylphenyl substituent could modulate lipophilicity and steric interactions with biological targets . Quinazoline derivatives are widely studied for anticancer, antimicrobial, and enzyme-modulating properties, making this compound a candidate for similar applications .

Properties

IUPAC Name

1-(3-hydroxypropyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-13-7-9-14(10-8-13)17-19-18(22)15-5-2-3-6-16(15)20(17)11-4-12-21/h7-10,21H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHYCQWZQNIWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2CCCO)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366965
Record name F0332-0048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5809-69-8
Record name F0332-0048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxypropyl)-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hexahydroquinazoline Core: This step involves the cyclization of appropriate precursors to form the hexahydroquinazoline ring system.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through nucleophilic substitution reactions.

    Attachment of the Methylphenyl Group: The methylphenyl group is typically introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Thione Group: The final step involves the conversion of a carbonyl group to a thione group using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxypropyl)-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The thione group can be reduced to a thiol group.

    Substitution: The aromatic methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-hydroxypropyl)-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(3-hydroxypropyl)-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the phenyl ring and side chains. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 3-hydroxypropyl, 4-methylphenyl C₁₉H₂₃N₂OS 327.47 Balanced lipophilicity due to methyl group; hydroxypropyl enhances H-bonding
1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-... () 3-hydroxypropyl, 4-methoxyphenyl C₁₈H₂₂N₂O₂S 330.45 Methoxy group increases electron density, potentially enhancing receptor binding
1-(2-methylpropyl)-2-(4-nitrophenyl)-... () 2-methylpropyl, 4-nitrophenyl C₁₂H₁₆N₄O₂S 296.35 Nitro group confers electron-withdrawing effects, altering reactivity and bioactivity
1-(3-methoxypropyl)-2-(3-nitrophenyl)-... () 3-methoxypropyl, 3-nitrophenyl C₁₈H₂₁N₃O₃S 359.45 Methoxypropyl improves solubility; nitro group may enable redox interactions
1-(3-hydroxypropyl)-2-phenyl-... () 3-hydroxypropyl, phenyl C₁₇H₂₀N₂OS 300.42 Simpler structure with reduced steric hindrance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-hydroxypropyl)-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
Reactant of Route 2
Reactant of Route 2
1-(3-hydroxypropyl)-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

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